Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Description
Properties
CAS No. |
2305079-60-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (4aS,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
DTQFSFGKCIRARX-ZJUUUORDSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate typically involves the reaction of cyclopentane derivatives with pyrazine under controlled conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark, sealed container at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of immune responses .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the carbamate group .
- Hazards : Classified under warning-level risks with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Synthetic Relevance : Its rigid bicyclic structure enhances conformational stability, making it a preferred scaffold in drug design .
Comparison with Similar Compounds
The following analysis compares tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate with structurally related compounds, focusing on molecular architecture , physicochemical properties , reactivity , and applications .
Structural Analogues
Key Observations :
- Stereochemical Variations : The rel-tert-butyl analogue (CAS: ZINC82359728) shares the same molecular formula but differs in stereochemistry, which may influence binding affinity in chiral environments .
- Substituent Effects : The benzyl-substituted analogue (CAS: 1936177-08-0) exhibits a higher molecular weight (331.45 g/mol) and lipophilicity, favoring membrane permeability in drug delivery .
Physicochemical and Reactivity Comparison
- Solubility : The tert-butyl group in the target compound improves organic-phase solubility, whereas the 5-oxo analogue’s ketone group increases aqueous solubility .
- Stability : The carbamate group in the target compound is prone to hydrolysis under acidic/basic conditions, whereas the benzyl-substituted analogue’s aromatic ring enhances stability against enzymatic degradation .
- Hydrogen Bonding: The pyrazine nitrogen atoms in the target compound participate in hydrogen bonding (as per graph-set analysis ), while the pyrrole analogue’s NH group offers stronger donor capacity .
Biological Activity
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound characterized by its unique structure, consisting of a cyclopentane fused to a pyrazine ring. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molar mass of 226.32 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activity and reactivity.
Structure and Properties
The structural features of this compound contribute to its biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molar Mass | 226.32 g/mol |
| Structural Type | Bicyclic compound |
| Functional Groups | Carboxylate, tert-butyl |
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies suggest potential applications in various fields:
1. Medicinal Chemistry:
- The compound may serve as an intermediate for synthesizing more complex organic molecules with therapeutic potential. Its unique bicyclic structure could lead to the development of novel pharmacophores that interact with specific biological targets.
2. Enzyme Interaction Studies:
- Initial studies indicate that compounds with similar structural features can inhibit specific enzymes, such as N-myristoyltransferase (NMT), which plays a role in protein modification. For example, related bicyclic compounds have shown IC₅₀ values ranging from micromolar to millimolar concentrations against NMT-1, suggesting that this compound may exhibit comparable inhibitory effects .
3. Potential Antiviral Activity:
- Compounds with similar bicyclic structures have been evaluated for antiviral properties, particularly against enteroviruses. Research indicates that modifications in the bicyclic framework can significantly influence antiviral potency, hinting at the potential for this compound to be explored in this context .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling the bicyclic octahydro-1H-cyclopenta[B]pyrazine core with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization. Yield optimization may require iterative adjustments of stoichiometry and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and the bicyclic pyrazine backbone. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution crystal structures to determine absolute configuration and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) improves resolution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structure data or hydrogen-bonding patterns for this compound?
- Methodological Answer : Contradictions may arise from differences in crystallization solvents or polymorphic forms. To address this:
- Perform graph set analysis (as per Etter’s methodology) to classify hydrogen-bonding motifs and compare with existing datasets.
- Re-refine structural data using SHELXL with updated scattering factors and disorder modeling.
- Conduct variable-temperature XRD studies to assess thermal motion effects on bond lengths and angles .
Q. What strategies are employed to investigate the compound’s reactivity in catalytic or multi-step synthetic systems?
- Methodological Answer :
- Kinetic Profiling : Use in-situ FTIR or NMR to monitor reaction intermediates. For example, track tert-butyl deprotection under acidic conditions (e.g., TFA/DCM) to optimize reaction timelines.
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the pyrazine ring. Compare turnover frequencies (TOF) under varying pressures and temperatures.
- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitutions at the carbamate group) to predict regioselectivity and transition states .
Q. How does stereochemical variation in the bicyclic core influence biological activity, and what experimental approaches validate these effects?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate stereoisomers. Verify purity via optical rotation and circular dichroism (CD).
- Biological Assays : Compare IC50 values of enantiomers in enzyme inhibition studies (e.g., kinase assays). Molecular docking (AutoDock Vina) predicts binding poses relative to active-site residues.
- SPR Spectroscopy : Measure real-time binding kinetics to receptors (e.g., GPCRs) to correlate stereochemistry with affinity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields or byproduct profiles?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using strictly controlled conditions (e.g., anhydrous solvents, freshly distilled reagents).
- Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., over-oxidized or dimerized species).
- DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., base strength, reaction time) affecting yield .
Mechanistic and Functional Studies
Q. What advanced techniques are used to probe the compound’s interactions with biological macromolecules?
- Methodological Answer :
- Cryo-EM : Resolve binding modes with large protein complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces.
- Fluorescence Polarization : Assess competitive displacement by analogs in receptor-binding assays .
Structural and Stability Analysis
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions. Monitor degradation via HPLC-PDA.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
